4-Trimethylaminopyridine

Description

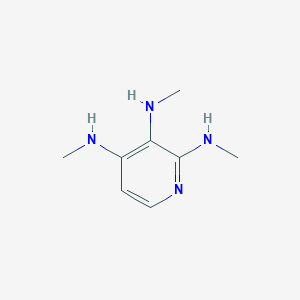

4-Trimethylaminopyridine (hypothetical structure: (CH₃)₃N-C₅H₄N) is a theoretical derivative of pyridine featuring a trimethylamino group at the para position. These compounds share a pyridine backbone with amino or alkylamino substituents, which critically influence their chemical and pharmacological properties. For instance, the number and position of methyl groups on the amino moiety modulate electronic effects, solubility, and biological activity .

Propriétés

Numéro CAS |

132151-83-8 |

|---|---|

Formule moléculaire |

C8H14N4 |

Poids moléculaire |

166.22 g/mol |

Nom IUPAC |

2-N,3-N,4-N-trimethylpyridine-2,3,4-triamine |

InChI |

InChI=1S/C8H14N4/c1-9-6-4-5-12-8(11-3)7(6)10-2/h4-5,10H,1-3H3,(H2,9,11,12) |

Clé InChI |

DGCMIDYTTCDSBB-UHFFFAOYSA-N |

SMILES |

CNC1=C(C(=NC=C1)NC)NC |

SMILES canonique |

CNC1=C(C(=NC=C1)NC)NC |

Autres numéros CAS |

132151-83-8 |

Synonymes |

4-TAMP 4-trimethylaminopyridine |

Origine du produit |

United States |

Applications De Recherche Scientifique

Synthetic Organic Chemistry

DMAP is predominantly recognized for its role as a nucleophilic catalyst in numerous synthetic transformations:

- Esterification Reactions : DMAP facilitates the acylation of alcohols and phenols, significantly enhancing reaction rates compared to traditional catalysts. It is particularly effective in reactions involving acetic anhydride, where it forms an acylpyridinium ion intermediate that accelerates ester formation .

- Baylis-Hillman Reaction : The compound is employed in this reaction to generate β-hydroxy carbonyl compounds from aldehydes and activated alkenes, showcasing its ability to promote carbon-carbon bond formation .

- Hydrosilylation and Silylation : DMAP catalyzes the addition of silanes to alkenes and alkynes, allowing for the functionalization of organic substrates .

- Synthesis of β-Lactams : In the Staudinger reaction, DMAP aids in the formation of β-lactams, which are crucial intermediates in antibiotic synthesis .

Material Science

DMAP's catalytic properties extend into material science, particularly in the development of new materials:

- Polymerization Reactions : DMAP is used as a catalyst in the polymerization of various monomers, leading to the formation of polymers with tailored properties. Its efficiency in promoting reactions under mild conditions has made it a preferred choice for synthesizing complex polymer structures .

- Ionic Liquids : Recent studies have explored DMAP-based ionic liquids as catalysts for organic reactions. These ionic liquids exhibit enhanced catalytic activity and selectivity for reactions such as click chemistry, demonstrating DMAP's adaptability in diverse chemical environments .

Medicinal Chemistry

In medicinal chemistry, DMAP has been investigated for its potential therapeutic applications:

- Antidote Properties : DMAP has been studied as an antidote for cyanide poisoning. A case report highlighted its use in treating methaemoglobinaemia resulting from methyl isocyanate exposure, although caution is advised due to potential side effects associated with its use .

- Antibacterial Activity : Research has indicated that DMAP exhibits antibacterial properties against various bacterial strains. Spectroscopic studies and molecular docking analyses have suggested that DMAP can interact with bacterial proteins, potentially leading to new antibacterial agents .

Table 1: Summary of Key Applications of DMAP

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Synthetic Chemistry | Esterification with acetic anhydride | Enhanced reaction rates; high yield of esters |

| Material Science | Polymerization of monomers | Formation of tailored polymers under mild conditions |

| Medicinal Chemistry | Antidote for cyanide poisoning | Effective but requires cautious use due to side effects |

| Antibacterial Activity | Interaction with bacterial proteins | Demonstrated antibacterial properties |

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Effects: The para position in 4AP and DMAP enhances biological activity and catalytic efficiency compared to ortho/meta isomers. DMAP’s dimethylamino group increases electron density, making it a superior catalyst compared to unsubstituted 4AP .

- Pharmacological Use : 4AP is uniquely effective in improving nerve conduction in demyelinating disorders (e.g., AUC₀–36 = 240.3 ng·h/mL in spinal cord injury patients) , while DMAP lacks therapeutic applications due to its industrial focus.

Pharmacokinetic and Toxicity Profiles

Key Findings:

4-Aminopyridine (4AP):

4-Dimethylaminopyridine (DMAP):

Comparative Limitations:

- 4AP : Requires careful dose titration to avoid seizures.

- DMAP: Not suitable for biomedical use due to lack of therapeutic efficacy and irritant properties.

Méthodes De Préparation

Thionyl Chloride as a Quaternizing Agent

The quaternization-amination route is the most widely documented industrial method for DMAP synthesis. This two-step process involves initial quaternization of pyridine using thionyl chloride () in ethyl acetate, followed by amination with -dimethylformamide (DMF).

Step 1: Quaternization

Pyridine is reacted with thionyl chloride in ethyl acetate at , forming the intermediate . The reaction is exothermic, requiring careful temperature control below during thionyl chloride addition. Refluxing at for 4 hours ensures complete conversion, after which ethyl acetate and unreacted are distilled off under atmospheric pressure.

Step 2: Amination

The quaternized salt is aminated with DMF at , producing DMAP via nucleophilic displacement. Post-reaction, pyridine is recovered through distillation, and the crude product is neutralized with 10% NaOH (pH 11–12), extracted with benzene, and purified via vacuum distillation. This method achieves yields exceeding 80% with high purity ().

Solvent Recovery and Industrial Adaptations

A critical advantage of this method is the recovery and reuse of ethyl acetate, reducing production costs. After quaternization, mild vacuum () strips residual solvent, achieving recovery. Industrial protocols emphasize closed-loop systems to minimize thionyl chloride exposure, addressing safety concerns associated with its corrosive and toxic nature.

Nucleophilic Substitution Using 4-Chloropyridine

Zinc Chloride-Mediated Amination

An alternative route employs 4-chloropyridine as the starting material, reacting it with dimethylamine in the presence of zinc chloride (). The reaction proceeds via nucleophilic aromatic substitution, where coordinates the pyridine nitrogen, activating the chloro group for displacement.

Reaction Conditions

-

Solvents: 1,4-Dioxane, toluene, or dimethylformamide (DMF).

-

Base: Potassium carbonate () or cesium carbonate ().

This method avoids hazardous reagents like thionyl chloride, making it safer for laboratory use. However, yields are moderate () due to competing side reactions, necessitating chromatographic purification.

Cyanopyridine-Based Synthesis

Acrylic Acid-Mediated Route

A less common but innovative approach utilizes 4-cyanopyridine, acrylic acid, and dimethylamine5. The mechanism involves quaternization of 4-cyanopyridine with acrylic acid, forming an intermediate that undergoes nucleophilic attack by dimethylamine.

Mechanistic Insights

-

Quaternization: Acrylic acid reacts with the cyanopyridine nitrogen, generating a positively charged intermediate.

-

Amination: Dimethylamine displaces the acrylate group, yielding DMAP and regenerating acrylic acid for potential reuse5.

This method operates under milder conditions () and avoids halogenated reagents, but scalability is limited by the high cost of 4-cyanopyridine5.

Comparative Analysis of Preparation Methods

The table below summarizes the key parameters of DMAP synthesis routes:

Q & A

Q. What are the established synthetic routes for 4-trimethylaminopyridine, and how can purity be ensured post-synthesis?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of 4-aminopyridine with methyl iodide in anhydrous dimethylformamide (DMF) under inert conditions can yield the trimethylated derivative. Post-synthesis, purity is validated using silica gel column chromatography (hexane/ethyl acetate gradient) and confirmed via thin-layer chromatography (TLC) with UV visualization . Purity >99% is achievable by recrystallization in dry acetone, followed by vacuum drying. Ensure anhydrous conditions to avoid hydrolysis byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) should show a singlet at δ ~3.2 ppm (N(CH₃)₃) and aromatic protons at δ ~7.5–8.5 ppm. ¹³C NMR confirms quaternary carbon environments .

- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 151.12 for C₈H₁₂N₂) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How does this compound function as a catalyst in acylation and esterification reactions, and what mechanistic evidence supports this?

Methodological Answer: this compound acts as a nucleophilic catalyst by transiently forming an acylpyridinium intermediate, accelerating acyl transfer. Mechanistic studies (e.g., kinetic isotope effect analysis or in-situ FTIR) reveal its role in lowering activation energy. For instance, in DCC-mediated esterifications, it enhances reaction rates by 10–50× compared to non-catalytic conditions. Isotopic labeling (e.g., ¹⁵N-NMR) can track its participation in intermediate formation .

Q. What strategies optimize reaction conditions when using this compound in moisture-sensitive reactions?

Methodological Answer:

- Solvent Selection: Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with molecular sieves (3Å) to scavenge trace water .

- Catalyst Loading: A 5–10 mol% loading balances efficiency and cost. Excess catalyst (>20 mol%) may induce side reactions (e.g., over-acylation) .

- Temperature Control: Reactions at 0–25°C minimize thermal decomposition. For example, acylation of sterically hindered alcohols proceeds optimally at 4°C for 12–24 hours .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

Methodological Answer: Contradictions often arise from variations in substrate steric effects, solvent polarity, or impurities. To address this:

- Control Experiments: Replicate studies using identical substrates (e.g., benzyl alcohol) and purity grades (e.g., ≥99% DMAP from Acros ).

- Error Analysis: Quantify uncertainties via triplicate trials and report standard deviations. For example, inconsistent yields in esterification may stem from residual water (validate via Karl Fischer titration) .

- Computational Modeling: Density functional theory (DFT) calculations can predict steric/electronic influences on catalytic activity, reconciling empirical discrepancies .

Data-Driven Research Design

Q. What experimental controls are essential when studying this compound’s role in multi-step syntheses?

Methodological Answer:

Q. How should researchers document and present raw data for publications?

Methodological Answer:

- Raw Data: Include NMR/MS spectra (with peak assignments) and chromatograms in supplementary materials.

- Processed Data: Tabulate yields, reaction times, and catalyst loadings in the main text (see Table 1).

- Uncertainty Reporting: Specify instrument precision (e.g., ±0.01 ppm for NMR) and statistical significance (p-values) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of fine particulates.

- Waste Disposal: Neutralize spent catalyst with dilute HCl before disposal in designated organic waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.